3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Description
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidine scaffold substituted at the 4-position with a difluoromethyl group. The difluoromethyl group contributes to lipophilicity and metabolic stability, balancing electronic effects compared to bulkier substituents like trifluoromethyl .
Properties
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can be used to study the effects of difluoromethylated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its difluoromethyl group can enhance the properties of materials, making them more suitable for specific applications.
Mechanism of Action
The mechanism by which 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways involved. The difluoromethyl group can interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents on the piperidine ring and adjacent functional groups, leading to variations in physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Electronic and Lipophilicity Effects
- Difluoromethyl vs. Its LC/MS data (m/z 377) and chromatographic separation (Rt = 1.55 min) suggest utility in antiviral pipelines .
- Its low molecular weight (195.26 g/mol) makes it a flexible scaffold for derivatization .
- Phenethylpiperazine Derivative : The bulky phenethyl group on piperazine (CAS 717858-21-4) introduces steric hindrance, likely affecting receptor binding and pharmacokinetics .
Biological Activity
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring that is substituted with a difluoromethyl group and a nitrile moiety. The presence of the difluoromethyl group enhances the lipophilicity and binding affinity to various biological targets, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₂N₂O |
| Molecular Weight | 202.22 g/mol |
| CAS Number | 2098091-55-3 |
Research indicates that this compound may act as an agonist at melanocortin receptors, particularly MCR4. These receptors are implicated in regulating energy homeostasis and sexual function. The interaction with these receptors can modulate various biological pathways, potentially leading to therapeutic effects in metabolic disorders and sexual dysfunction .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent. Key findings include:
- Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : Similar compounds have demonstrated inhibitory potency against GSK-3β, a target in Alzheimer's disease drug discovery. For instance, related piperidine derivatives have shown promising IC50 values ranging from 360 nM to 480 nM, indicating significant biological activity .
- Neuroprotective Properties : Some derivatives of the compound have been noted for their neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Case Studies
A notable study evaluated the structure–activity relationships (SARs) of piperidine derivatives, including this compound. The study found that modifications to the piperidine nitrogen significantly influenced the compound's potency against GSK-3β, highlighting the importance of structural configuration in determining biological activity .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential GSK-3β inhibitor |
| Related Piperidine Derivative A | 360 | Neuroprotective properties |
| Related Piperidine Derivative B | 480 | Moderate cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
